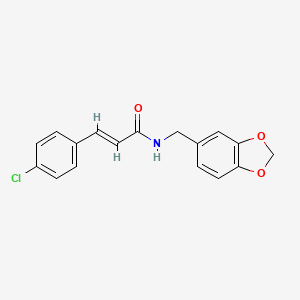

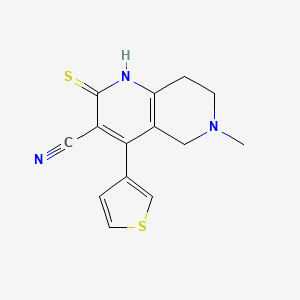

![molecular formula C20H26N6O2S B5559904 5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)

5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemicals that include imidazo[4,5-b]pyridines and thiazolo[5,4-c]pyridines, which have been extensively studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves cyclization of aminopyridines and chloro ketones, leading to various substituted products with potential antiulcer properties, although not all derivatives show significant activity in biological assays (Starrett et al., 1989). Another method includes intramolecular cyclization under microwave irradiation for the synthesis of imidazo[1,2-a]pyridin-2-one derivatives (Tu et al., 2007).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives reveal the inclination of phenyl rings to the mean planes of imidazole rings, indicating the molecular conformation and potential intermolecular interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines and derivatives undergo various chemical reactions, including nitration, bromination, azo coupling, and nitrosation, leading to a wide range of functionalized products. Acylation and subsequent addition reactions further expand the chemical diversity of these compounds (Kutrov et al., 2008).

Physical Properties Analysis

The synthesis and characterization of novel imidazo and pyrazolo derivatives provide insights into their physical properties, including crystal structure, optical properties, and thermodynamic stability. Detailed analyses, such as X-ray crystallography and DFT studies, reveal the compound's stability and potential interactions (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines and related derivatives are influenced by their molecular structure, including reactivity, electronic transitions, and hyper conjugative interactions. Studies on the synthesis, spectral analysis, and reactivity patterns offer comprehensive insights into their chemical behavior and potential applications (Khalafy et al., 2002).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The compound shares structural similarities with imidazo[1,2-a]pyridines, which have been synthesized for potential antisecretory and cytoprotective antiulcer agents. For instance, Starrett et al. (1989) explored new imidazo[1,2-a]pyridines substituted at the 3-position, aiming to investigate their antisecretory and cytoprotective properties in gastric ulcer models. Although the compounds displayed limited antisecretory activity, several demonstrated promising cytoprotective properties, indicating their potential application in ulcer treatment research (Starrett et al., 1989).

Chemical Synthesis Techniques

Efficient synthetic routes and novel chemical reactions related to imidazo[1,2-a]pyridines highlight the advancements in chemical synthesis methodologies. Changunda et al. (2020) reported on the efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives, demonstrating the versatility of synthetic approaches for complex molecules (Changunda et al., 2020).

Crystal Structure Analysis

The detailed analysis of crystal structures provides insights into the molecular arrangement and potential intermolecular interactions. Dhanalakshmi et al. (2018) conducted crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, offering valuable data for the design and development of compounds with enhanced efficacy and stability (Dhanalakshmi et al., 2018).

Therapeutic Applications

The research into imidazo[1,2-a]pyridines and their derivatives encompasses a wide range of potential therapeutic applications. For instance, Oguchi et al. (2000) explored the molecular design, synthesis, and hypoglycemic activity of thiazolidine-2,4-diones, a class of compounds known for their antidiabetic properties, highlighting the importance of structural modifications for biological activity enhancement (Oguchi et al., 2000).

Eigenschaften

IUPAC Name |

1-(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-4-[3-(1-methoxypropan-2-yl)imidazo[4,5-b]pyridin-2-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2S/c1-13(12-28-2)26-17(23-15-5-4-9-22-19(15)26)6-3-7-18(27)25-10-8-14-16(11-25)29-20(21)24-14/h4-5,9,13H,3,6-8,10-12H2,1-2H3,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGOUCBEHOOJGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1C(=NC2=C1N=CC=C2)CCCC(=O)N3CCC4=C(C3)SC(=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-phenylpropyl)-8-quinoxalin-2-yl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559828.png)

![5-[1-(1-benzothien-5-ylcarbonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B5559854.png)

![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)

![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-(3-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5559888.png)

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)

![ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5559910.png)